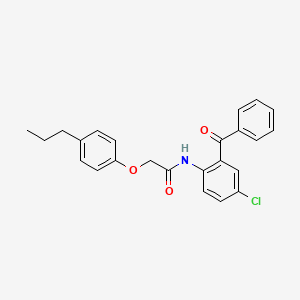

N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide

Descripción

N-(2-benzoil-4-clorofenil)-2-(4-propilfenoxi)acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Los compuestos de esta clase se utilizan a menudo en diversos campos, como productos farmacéuticos, agroquímicos y ciencia de materiales, debido a sus diversas propiedades químicas.

Propiedades

Fórmula molecular |

C24H22ClNO3 |

|---|---|

Peso molecular |

407.9 g/mol |

Nombre IUPAC |

N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide |

InChI |

InChI=1S/C24H22ClNO3/c1-2-6-17-9-12-20(13-10-17)29-16-23(27)26-22-14-11-19(25)15-21(22)24(28)18-7-4-3-5-8-18/h3-5,7-15H,2,6,16H2,1H3,(H,26,27) |

Clave InChI |

FBZROPODNFMSMY-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(2-benzoil-4-clorofenil)-2-(4-propilfenoxi)acetamida suele implicar los siguientes pasos:

Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como la 2-benzoil-4-cloroanilina y el 4-propilfenol.

Reacción de acilación: La 2-benzoil-4-cloroanilina se somete a una reacción de acilación con cloruro de cloroacetilo para formar un intermedio.

Eterificación: El intermedio se hace reaccionar entonces con 4-propilfenol en presencia de una base para formar el producto final.

Métodos de producción industrial

En un entorno industrial, la producción de N-(2-benzoil-4-clorofenil)-2-(4-propilfenoxi)acetamida puede implicar:

Procesos por lotes o continuos: Dependiendo de la escala, la síntesis puede llevarse a cabo en reactores por lotes o en sistemas de flujo continuo.

Optimización de las condiciones de reacción: Parámetros como la temperatura, la presión y el tiempo de reacción se optimizan para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

4. Aplicaciones en la investigación científica

Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.

Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por sus posibles efectos terapéuticos.

Industria: Se utiliza en el desarrollo de nuevos materiales y agroquímicos.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials and agrochemicals.

Mecanismo De Acción

El mecanismo de acción de N-(2-benzoil-4-clorofenil)-2-(4-propilfenoxi)acetamida implica:

Di an as moleculares: El compuesto puede interactuar con enzimas o receptores específicos en los sistemas biológicos.

Vías implicadas: Puede influir en diversas vías bioquímicas, lo que lleva a los efectos observados.

Comparación Con Compuestos Similares

Compuestos similares

- N-(2-benzoilfenil)-2-(4-propilfenoxi)acetamida

- N-(2-benzoil-4-clorofenil)-2-(4-metilfenoxi)acetamida

Singularidad

N-(2-benzoil-4-clorofenil)-2-(4-propilfenoxi)acetamida es único debido a su patrón de sustitución específico, que puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.